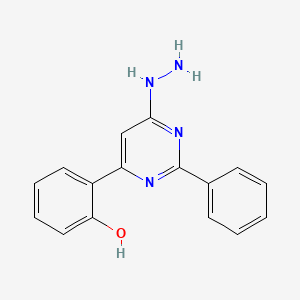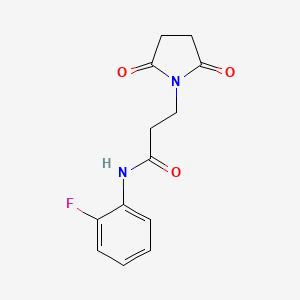
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, CDDO-Im, and has been studied for its effects on various biological processes.
Mécanisme D'action
The mechanism of action of 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide is not fully understood. However, it is believed to work by activating the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide has been found to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide in lab experiments include its anti-inflammatory, antioxidant, and anticancer properties. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for research involving 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide. Some potential areas of study include its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease, and its potential as a therapeutic agent for cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, and has been studied for its effects on neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis method for 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide involves several steps. The starting material is tricyclohexylphosphine, which is reacted with 3,5-dichloro-2-hydroxybenzaldehyde to form an intermediate product. This intermediate is then reacted with acrylonitrile to form the final product, 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide.
Applications De Recherche Scientifique
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide has been studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-12-7-10(15(21)14(18)8-12)6-11(9-19)16(22)20-13-4-2-1-3-5-13/h6-8,13,21H,1-5H2,(H,20,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSPGEBQYWMFBM-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)

![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)
![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)

![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)
![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)